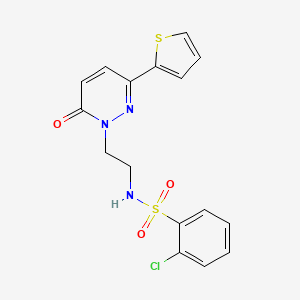
2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O3S2 and its molecular weight is 395.88. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide shows promising results in antimicrobial activities. This compound, when synthesized with certain heterocyclic compounds, exhibited significant activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Anticancer and Anti-HIV Properties
This compound has been explored for its potential in anticancer and anti-HIV applications. For instance, its derivatives were found to exhibit moderate anticancer and anti-HIV activities, suggesting their potential use in medical treatments (Pomarnacka & Kozlarska-Kedra, 2003), (Brzozowski, 1998).
Structural Characterization and Pharmaceutical Potential
The structural characterization of this compound and its derivatives has been a subject of interest due to its potential pharmaceutical applications, particularly as HIV-1 infection antagonists (Cheng De-ju, 2015).
Molecular Modeling and QSAR Studies
There has been significant research in molecular modeling and QSAR (Quantitative Structure–Activity Relationships) studies of this compound's derivatives, providing insights into their potential therapeutic applications, especially in treating cancers such as colon, breast, and cervical cancer (Tomorowicz et al., 2020).
Development of Novel Anticancer Agents
Research into developing novel anticancer agents using derivatives of this compound has shown remarkable activity against human tumor cell lines, indicating its potential in cancer therapy (Sławiński et al., 2012).
Multifunctional Therapeutic Applications
Studies on its derivatives have revealed their multifunctional therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Küçükgüzel et al., 2013).
Antibacterial and Antifungal Activity
The compound's derivatives have been tested for their antibacterial and antifungal activities, with certain derivatives showing effectiveness against pathogens like E. coli and P. aeruginosa (Hassan, 2013).
Enzyme Inhibition and Antioxidant Potential
Research has also focused on the enzyme inhibition capabilities and antioxidant potential of the compound's derivatives, especially for therapeutic applications in neurodegenerative diseases (Kausar et al., 2019).
Metal Coordination and Molecular Structures
Studies have also delved into the molecular and supramolecular structures of derivatives, analyzing their potential as ligands for metal coordination, which has implications in various fields of chemistry and biochemistry (Jacobs, Chan, & O'Connor, 2013).
Development of Antitumor Agents
Further research has been conducted on synthesizing and evaluating the anticancer activity of its derivatives, with some showing promising results against various cancer cell lines, indicating their potential as antitumor agents (Rathish et al., 2012).
Propriétés
IUPAC Name |
2-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c17-12-4-1-2-6-15(12)25(22,23)18-9-10-20-16(21)8-7-13(19-20)14-5-3-11-24-14/h1-8,11,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPDFSOTJSCDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



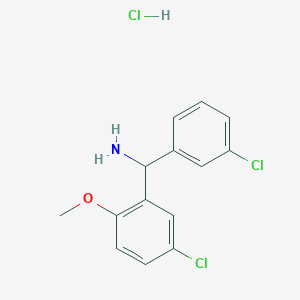
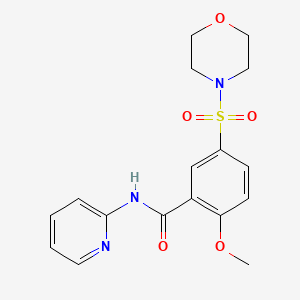
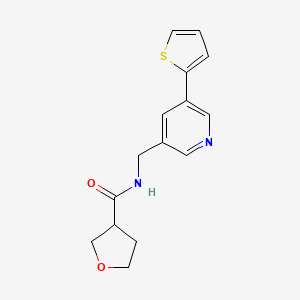
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3000756.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3000757.png)


![N-[1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B3000762.png)

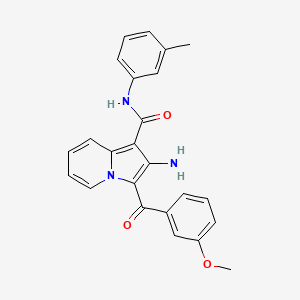
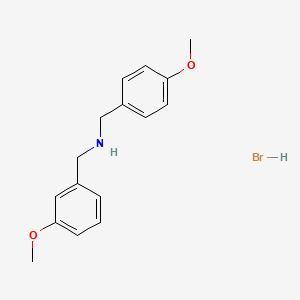
![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)